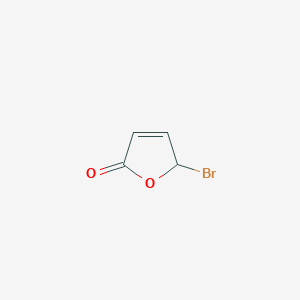

5-Bromofuran-2(5H)-one

Description

Overview of Furanone Chemistry and Significance

Furanones, also known as butenolides, are a class of heterocyclic organic compounds featuring a five-membered ring containing an oxygen atom and a ketone group. bohrium.comresearchgate.net They are structurally classified into three main isomers depending on the position of the double bond and the carbonyl group: 2(3H)-furanones, 2(5H)-furanones, and 3(2H)-furanones. researchgate.netresearchgate.net The 2(5H)-furanone core, the structural family to which 5-Bromofuran-2(5H)-one belongs, is an α,β-unsaturated lactone that is a prominent feature in numerous natural products. researchgate.net

The significance of the furanone nucleus is underscored by its presence in a vast array of biologically active compounds, both of natural and synthetic origin. bohrium.comnih.gov This scaffold is considered a versatile pharmacophore, a molecular framework responsible for a drug's pharmacological activity. bohrium.comebi.ac.uk Consequently, the synthesis of furanone derivatives has been a prime focus for researchers aiming to develop new therapeutic agents. nih.govebi.ac.uk Compounds incorporating the furanone skeleton have demonstrated a wide spectrum of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and antifungal activities. bohrium.comresearchgate.netnih.gov The inherent reactivity of the furanone ring also makes it a valuable precursor in the synthesis of other complex heterocyclic systems. researchgate.net

Contextualization of Halogenated Furanones in Research

The introduction of halogen atoms to the furanone structure gives rise to halogenated furanones, a subgroup that has garnered substantial research attention for its distinct biological activities. A pivotal discovery in this field was the isolation of a family of halogenated furanones from the marine red alga Delisea pulchra. tandfonline.comucc.ie This alga was observed to be remarkably free from bacterial colonization on its surface, a phenomenon attributed to its production of these compounds. ucc.ie

Subsequent research revealed that these natural halogenated furanones act as potent inhibitors of quorum sensing (QS) in bacteria. tandfonline.comnih.gov Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression, including the formation of biofilms and the production of virulence factors. tandfonline.comucc.ie The furanones from Delisea pulchra bear a structural resemblance to N-acyl-L-homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria. microbiologyresearch.orgoup.com It is proposed that the furanones interfere with QS by destabilizing the LuxR-type regulatory proteins, which are key components of the AHL signaling pathway, leading to their rapid degradation. microbiologyresearch.orgoup.com This mechanism of disrupting bacterial communication, rather than directly killing the bacteria, is a major focus of research for developing novel antimicrobial strategies that may circumvent the development of resistance. tandfonline.com

Research Trajectory of this compound and its Analogues

The research trajectory for this compound and its analogues is primarily situated within the fields of synthetic methodology and medicinal chemistry. The synthesis of brominated furanones is an active area of investigation, with various methods being developed to create a library of derivatives for biological screening. researchgate.net For instance, the reaction of 3,4-dibromofuran-2(5H)-one with primary and secondary amines has been used to produce 3-bromotetronamides. researchgate.net Palladium-catalyzed Suzuki-Miyaura reactions have also been employed to synthesize 3,4-disubstituted-furan-2(5H)-one derivatives from 3,4-dibromo-furan-2(5H)-one. researchgate.net

A key focus of the research has been the evaluation of bromofuranones for their cytotoxic activity against cancer cell lines. researchgate.net Studies have shown that certain bromofuran-2(5H)-one derivatives display significant antiproliferative effects. researchgate.net For example, in a study evaluating a series of synthesized halogenated furanones, only the bromofuran-2(5H)-one derivatives were found to be cytotoxic in both prostate (PC-3) and colon (HCT-116) human cancer cell lines. researchgate.net The cytotoxic mechanism of these active compounds was linked to the induction of apoptosis and lipid peroxidation. researchgate.net

The table below summarizes some of the key findings from this research.

| Compound | Cell Line | Activity (IC₅₀ in µM) |

| (E)-5-(Bromomethylene)furan-2-(5H)-one | PC-3 | 0.93 ± 0.02 |

| 3,4-Dibromofuran-2(5H)-one | HCT-116 | 0.4 ± 0.04 |

This table presents cytotoxic activity data for bromofuranone analogues as reported in scientific literature. researchgate.net

The specific compound, this compound, is a foundational structure in this class. Its basic chemical properties are outlined in the table below.

| Property | Value |

| CAS Number | 40125-53-9 |

| Molecular Formula | C₄H₃BrO₂ |

| Molecular Weight | 162.97 g/mol |

| Synonyms | 2-bromo-2H-furan-5-one, 5-bromo-2,5-dihydrofuran-2-one |

This table provides basic identification and property data for this compound. echemi.com

The ongoing research into this compound and its analogues continues to explore new synthetic routes and expand the understanding of their biological potential, particularly as anticancer agents and as probes to study cellular processes. researchgate.netevitachem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO2/c5-3-1-2-4(6)7-3/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQLAECNMKXOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482787 | |

| Record name | 5-Bromofuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40125-53-9 | |

| Record name | 5-Bromo-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040125539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromofuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQW8UB39HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromofuran 2 5h One

Synthetic Pathways to the 5-Bromofuran-2(5H)-one Core Structure

The synthesis of the this compound scaffold can be achieved through various routes, including building the ring system from acyclic precursors (de novo synthesis) or by modifying existing cyclic compounds. Regioselectivity is a key consideration in these syntheses to ensure the correct placement of the bromine substituent.

De Novo Synthesis Approaches

While less common than derivatization methods, de novo synthesis provides a direct route to the furanone ring. ufmg.br One notable strategy begins with the commercially available adduct of furan (B31954) and maleic anhydride. Through a multi-step sequence, this starting material can be converted into the target 5-(bromomethylene)furan-2(5H)-one. A crucial step in this pathway is a bromodecarboxylation reaction, where the specific method used can influence the formation of either the (E) or (Z) isomer of the final product. researchgate.net

Derivatization from Precursor Compounds

Modifying existing molecules is a more prevalent approach for synthesizing brominated furanones. A variety of precursors can be employed, demonstrating the versatility of synthetic strategies.

One common precursor is furfural (B47365). A four-step protocol can convert furfural into a related compound, 3-bromo-5-methoxy-2(5H)-furanone. unipi.it This process involves:

Rose Bengal sensitized photo-oxidation of furfural to yield 5-hydroxy-2(5H)-furanone. unipi.it

Acetalization with methanol (B129727) to protect the hydroxy group. unipi.it

Bromine addition to the furanone ring. unipi.it

Pyridine-mediated dehydrobromination to introduce the double bond and yield the final product. unipi.it

Another approach utilizes sorbic acid to synthesize 5-(1-bromoethyl)-2(5H)-furanone, a derivative of the target compound. This two-step process involves the reaction of sorbic acid with bromine in water to form an intermediate, (E)-5-bromo-4-hydroxy-2-hexenoic acid, which is then cyclized under acidic conditions with UV irradiation. unipi.it The direct bromination of furanone precursors is also a viable method. For instance, the addition of bromine to a 2(5H)-furanone followed by triethylamine-mediated elimination of hydrobromic acid can yield the desired α-bromoenone. unipi.it

The table below summarizes various derivatization pathways.

| Starting Material | Key Reagents/Conditions | Product | Reference |

| Furfural | 1. Rose Bengal, O₂, hv; 2. MeOH; 3. Br₂; 4. Pyridine | 3-Bromo-5-methoxy-2(5H)-furanone | unipi.it |

| Sorbic Acid | 1. Br₂, H₂O; 2. H₃O⁺, UV irradiation | 5-(1-Bromoethyl)-2(5H)-furanone | unipi.it |

| 2(5H)-Furanone | 1. Br₂; 2. Et₃N | 3-Bromo-2(5H)-furanone | unipi.it |

| Furan/Maleic Anhydride Adduct | Bromodecarboxylation | (E)- or (Z)-5-(Bromomethylene)furan-2(5H)-one | researchgate.net |

Regioselective Synthesis Strategies

Controlling the position of bromination is critical. Halogenation of the furan ring can be challenging, sometimes resulting in mixtures of polyhalogenated products. sci-hub.st However, specific reaction conditions and reagents can achieve high regioselectivity. For example, the reaction of furan with bromine in dioxane at 0°C can selectively produce 2-bromofuran (B1272941). sci-hub.st

For the synthesis of 5-bromo-2-furfural, a related precursor, using 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) as the brominating agent under solvent-free conditions has been shown to be a mild, efficient, and highly regioselective method. chemicalbook.comasianpubs.org This approach avoids the drawbacks of using molecular bromine, which can lead to poor selectivity and the formation of multiple brominated products. asianpubs.org

Advanced Synthetic Transformations Involving this compound

The bromine atom on the furanone ring is a versatile functional group, acting as a leaving group in various cross-coupling reactions. This reactivity allows for the construction of more complex molecules with diverse substituents. evitachem.com

Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. libretexts.org This reaction is widely used to form carbon-carbon bonds. libretexts.org Bromofuranones, including this compound and its derivatives, are excellent substrates for this transformation, enabling the synthesis of a wide array of aryl-substituted furanones. researchgate.netsmolecule.com

Research has demonstrated the synthesis of novel 5-arylidenefuran-2(5H)-ones and 5-arylidene-4-arylfuran-2(5H)-ones through Suzuki-Miyaura reactions of the corresponding bromomethylene and bromo-bromomethylene furanone derivatives. researchgate.net In cases with multiple bromine atoms, such as 4-bromo-5-(bromomethylene)furan-2(5H)-one, the reaction can be regioselective, allowing for the stepwise synthesis of unsymmetrically substituted products. researchgate.net Similarly, 3,4-dibromofuran-2(5H)-one can undergo selective mono-coupling under specific conditions or bis-coupling with excess boronic acid to yield disubstituted products. smolecule.com

The following table details examples of Suzuki-Miyaura couplings using brominated furan precursors.

| Brominated Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Methyl 5-bromofuran-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 5-phenylfuran-2-carboxylate | mdpi.com |

| 5-(Bromomethylene)furan-2(5H)-one | Various arylboronic acids | Not specified | 5-Arylidenefuran-2(5H)-ones | researchgate.net |

| 3,4-Dibromofuran-2(5H)-one | Phenylboronic acid | Not specified | (Z)-3-bromo-4-phenylfuran-2(5H)-one | smolecule.com |

| 2-(5-Bromofuran-2-yl)-4,5-bis-(4-methoxyphenyl)-thiazole | 3-Chlorophenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | 2-[5-(3-Chlorophenyl)furan-2-yl]-4,5-bis-(4-methoxyphenyl)thiazole |

Other Cross-Coupling Methodologies

Beyond the more common Suzuki and Heck reactions, this compound and its derivatives are amenable to other cross-coupling methodologies, expanding their synthetic utility. Nickel-catalyzed cross-coupling reactions, for instance, have proven effective for forming carbon-carbon bonds. A notable example is the Negishi-type coupling of aminoalkyl Grignard reagents with furan derivatives. In one study, methyl 5-bromofuran-2-carboxylate, a closely related derivative, was successfully coupled with (3-(dimethylamino)propyl)magnesium chloride using a nickel(II) acetylacetonate (B107027) [Ni(acac)2] catalyst and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) as a ligand. This reaction proceeded efficiently at room temperature to yield the corresponding 5-aminoalkylated furan derivative. bohrium.com

Palladium-catalyzed amination represents another significant cross-coupling strategy. The reaction of 2-bromofuran with secondary amines like N-methylaniline, catalyzed by a palladium(0) source such as bis(dibenzylideneacetone)palladium(0) [Pd(dba)2] and a bulky phosphine (B1218219) ligand like tri-tert-butylphosphine, proceeds to completion at room temperature. acs.org While this specific example uses 2-bromofuran, the methodology is broadly applicable to other brominated furans, including the furanone scaffold, for the synthesis of N-arylated products. acs.org These methods provide robust pathways for introducing alkyl and amino functionalities, which are crucial for building diverse molecular libraries.

A multi-component reaction has also been developed for the synthesis of complex quinolinone derivatives starting from 5-bromofuran-2-carbaldehyde. This tandem oxidative-condensation reaction involves a 5-aminopyrazole, a cyclic ketone, and the 5-bromofuran derivative, catalyzed by T3P®-DMSO, to produce molecules like 4-(5-bromofuran-2-yl)-3-methyl-1-phenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one in good yields. researchgate.netzsmu.edu.ua

Table 1: Examples of Other Cross-Coupling Reactions

| Reactant | Coupling Partner | Catalyst/Ligand | Product | Yield | Ref |

|---|---|---|---|---|---|

| Methyl 5-bromofuran-2-carboxylate | (3-(dimethylamino)propyl)magnesium chloride | Ni(acac)₂/dppe | Methyl 5-(3-(dimethylamino)propyl)furan-2-carboxylate | 84% | bohrium.com |

| 2-Bromofuran | N-Methylaniline | Pd(dba)₂/P(t-Bu)₃ | 2-(N-Methyl-N-phenylamino)furan | 80% | acs.org |

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the furanone ring is a competent leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups.

Alkylation Reactions

The displacement of the bromide by carbon nucleophiles is a direct method for C-C bond formation. While direct alkylation of this compound can be challenging, derivatives are often used. For instance, the nickel-catalyzed Negishi cross-coupling mentioned previously serves as an effective aminoalkylation method, reacting a Grignard reagent with a bromofuran derivative to form a new carbon-carbon bond. bohrium.com Research has also shown that derivatives such as 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol can be readily alkylated on the triazole's sulfur atom using various bromoalkanes in the presence of a base. evitachem.comvulcanchem.com

Thiolation Reactions

The bromine atom can be displaced by sulfur nucleophiles to form thioethers. The synthesis of S-derivatives of furan-containing compounds has been explored, often starting with a furan-triazole thiol which then acts as a nucleophile. mdpi.comsigmaaldrich.com For example, 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol has been reacted with various halogen-containing compounds like bromoacetone (B165879) and chloroacetic acid in a nucleophilic substitution mechanism. mdpi.com More directly, the synthesis of compounds like (5-bromofuran-2-yl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves the reaction of 5-bromofuran-2-carboxylic acid derivatives with thiols. The enhanced electrophilicity of the bromofuran ring facilitates these nucleophilic aromatic substitution reactions.

Other Heteroatom Substitutions

Nitrogen nucleophiles are commonly used to displace the bromide from the furan ring system. Palladium-catalyzed amination reactions have been successfully applied to bromofurans. acs.org These reactions typically employ a palladium catalyst and a phosphine ligand to couple the bromofuran with primary or secondary amines. For example, 2-bromofuran reacts with diphenylamine (B1679370) at 100 °C using a Pd(dba)₂/P(t-Bu)₃ system to yield the corresponding N,N-diphenylamino furan. acs.org The bromine atom in tert-butyl (5-bromofuran-2-yl)carbamate can also be substituted by amine nucleophiles under appropriate conditions.

Table 2: Examples of Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Conditions | Product Type | Ref |

|---|---|---|---|---|

| 2-Bromofuran | Diphenylamine | Pd(dba)₂, P(t-Bu)₃, NaOtBu, 100 °C | N-Substituted Furan | acs.org |

| 5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol | Bromoalkanes | NaOH, Methanol | S-Alkylated Triazole | vulcanchem.com |

Cycloaddition and Cyclization Reactions

The furan ring system in this compound and its derivatives can participate as a diene in cycloaddition reactions, notably the Diels-Alder reaction. The presence of a bromine atom can influence the rate and stereoselectivity of these transformations.

Spirofuran-2(5H)-one Synthesis

This compound serves as a precursor for the synthesis of complex spirocyclic systems. A notable application is in the photocatalyzed dearomative radical cyclization of alkynes. A derivative, 2-bromo-2-((5-bromofuran-2-yl)-methyl)malonate, undergoes a 5-exo-dig radical cyclization to form substituted spirolactones. Another pathway involves the intramolecular cyclization of N-tethered furyl amines. For example, a furyl amine derived from a 5-bromofuran precursor was used to synthesize a 5H-spiro[furan-2,8'-indolizin]-5-one derivative. mdpi.com These reactions construct complex, three-dimensional scaffolds that are of significant interest in medicinal chemistry and natural product synthesis.

Electrophilic and Radical Reactions

The furanone ring, particularly when substituted with bromine, is susceptible to both electrophilic and radical-mediated transformations.

Bromodecarboxylation

Bromodecarboxylation is a key reaction for synthesizing brominated furanones. This process involves the replacement of a carboxylic acid group with a bromine atom. acs.orgnih.gov A notable synthesis of (E)- and (Z)-5-(bromomethylene)furan-2(5H)-one utilizes a bromodecarboxylation reaction as a crucial step, starting from the adduct of furan and maleic anhydride. researchgate.net The specific isomer obtained depends on the method used for the bromodecarboxylation. researchgate.net This reaction can also be applied to α,β-unsaturated carboxylic acids, where reagents like N-bromosuccinimide (NBS) in the presence of an oxidant can yield the corresponding bromoalkenes. researchgate.net The Hunsdiecker reaction, a classic method for halodecarboxylation, and its modifications using various metal carboxylates, also fall under this category. acs.orgnih.govresearchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

| (E)-2-(5-Oxofuran-2(5H)-ylidene)acetic Acid | Bromodecarboxylation reagents | (E)- and (Z)-5-(bromomethylene)furan-2(5H)-one | Not specified | researchgate.net |

| α,β-Unsaturated carboxylic acids with β-aryl substituent | N-Bromosuccinimide, Iodosylbenzene | Bromoalkenes | Good | researchgate.net |

This table summarizes key bromodecarboxylation reactions leading to or related to brominated furanones.

Other Electrophilic Substitutions

The furanone ring can undergo various electrophilic substitution reactions. For instance, 4-amino-2(5H)-furanones are known to undergo facile electrophilic substitution. nih.gov The bromine atom on the this compound can act as a leaving group in the presence of a strong electrophile or be involved in further halogenation reactions. evitachem.comevitachem.com The electron-withdrawing nature of the bromine atom can influence the regioselectivity of these substitutions. cymitquimica.com Research on related 3,4-dihalo-5-hydroxy-2(5H)-furanones shows that they react with arenes and heteroarenes in the presence of Lewis or Brönsted acids, which can be considered an aromatic electrophilic substitution on the arene. nih.govmdpi.com

Functional Group Interconversions and Modifications

The functional groups of this compound, namely the bromine atom and the lactone, are amenable to various modifications.

Reduction Chemistry

The reduction of the furanone ring can lead to the corresponding alcohols or saturated lactones. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are employed for this purpose. vhht.dp.ua For example, the reduction of 5-R²-2-(5-bromofuran-2-yl)thiazolo[3,2-b] researchgate.netmdpi.comtriazol-4(5H)-ones with an excess of sodium borohydride in methanol results in the formation of the corresponding 3-R²-2-((3-(5-bromofuran-2-yl)-1,2,4-triazol-5-yl)thio)prop-2-en-1-ols. vhht.dp.ua This indicates the reduction of the thiazolo-triazole fused ring system while the bromofuran moiety remains intact under these conditions. vhht.dp.ua Another example involves the reductive dehalogenation of (Z)-4-bromo-5-(bromomethylene)-furan-2(5H)-one using zinc to synthesize protoanemonin. researchgate.net

| Starting Material | Reducing Agent | Product | Reference |

| 5-R²-2-(5-bromofuran-2-yl)thiazolo[3,2-b] researchgate.netmdpi.comtriazol-4(5H)-ones | Sodium borohydride | 3-R²-2-((3-(5-bromofuran-2-yl)-1,2,4-triazol-5-yl)thio)prop-2-en-1-ols | vhht.dp.ua |

| (Z)-4-bromo-5-(bromomethylene)-furan-2(5H)-one | Zinc | Protoanemonin | researchgate.net |

This table highlights examples of reduction reactions involving brominated furanone derivatives.

Carboxylation Reactions

Carboxylation reactions introduce a carboxylic acid or ester group into a molecule. For this compound derivatives, this can be a crucial step for further functionalization. A key example is the palladium-catalyzed carbonylation of ethyl 5-bromo-furan-2-carboxylate to produce ethyl 2,5-furandicarboxylate. researchgate.net This reaction is a vital part of a multi-step process to convert furoic acid into 2,5-furandicarboxylic acid (FDCA), a significant bio-based monomer. researchgate.net The process typically involves bromination, esterification, palladium-catalyzed carbonylation, and subsequent hydrolysis. researchgate.net

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

| Ethyl 5-bromo-furan-2-carboxylate | Pd catalyst, CO | Diethyl 2,5-furandicarboxylate | 90% (isolated) | researchgate.net |

This table illustrates a key carboxylation reaction of a brominated furan derivative.

Schiff Base and Thiazolidinone Formation

The transformation of 5-bromofuran derivatives into Schiff bases and subsequently into thiazolidinones represents a significant synthetic route for creating complex heterocyclic structures. This process typically involves a two-step sequence: the initial formation of a Schiff base (or more specifically, a hydrazone) followed by a cyclocondensation reaction to yield the thiazolidinone ring system.

The common starting material for this sequence is not this compound itself, but rather its hydrazide derivative, 5-bromofuran-2-carboxyhydrazide. researchgate.net This carbohydrazide (B1668358) undergoes condensation with various aromatic and heterocyclic aldehydes to form N-acylhydrazones, which are a class of Schiff bases. The reaction is typically carried out by refluxing the carbohydrazide and the respective aldehyde in a solvent like dry toluene (B28343), often using a Dean-Stark apparatus to remove the water formed during the reaction. This drives the equilibrium towards the formation of the Schiff base. scholarsresearchlibrary.com The progress of this condensation can be monitored using thin-layer chromatography (TLC).

Following their synthesis, these Schiff bases serve as crucial intermediates for the preparation of 4-oxo-thiazolidinones. researchgate.net The formation of the thiazolidinone ring is achieved through a cyclocondensation reaction between the Schiff base and a mercaptoalkanoic acid, such as thioglycolic acid or thiolactic acid. researchgate.net This reaction involves the attack of the sulfur nucleophile from the mercaptoacetic acid on the imine carbon of the Schiff base, followed by an intramolecular cyclization that eliminates a water molecule to form the five-membered thiazolidinone ring. scholarsresearchlibrary.com The reaction is generally performed by refluxing the Schiff base and the acid in dry toluene for several hours. After the reaction, the excess thioglycolic acid is typically removed by washing with a saturated sodium bicarbonate solution.

The structures of all synthesized Schiff bases and thiazolidinones are confirmed through spectral analysis, including IR and ¹H NMR, as well as elemental analysis. researchgate.netresearchgate.net

Research Findings

A study detailed the synthesis of a series of Schiff bases by condensing 5-bromofuran-2-carboxyhydrazide with a variety of substituted aldehydes. The resulting hydrazones were then converted into two types of 4-oxo-thiazolidinones. The reaction of the Schiff bases with thioglycolic acid yielded 2-(substituted aryl)-3-(5'-bromofuran-2'-carboxamido)–thiazolidine-4-ones. When thiolactic acid was used instead, the corresponding 5-methyl-thiazolidine-4-ones were produced. researchgate.net

For example, the preparation of N-(3',4'-methoxybenzylidene)-5–bromofuran-2-carbonyl hydrazone was achieved by refluxing 5-bromofuran-2-carbohydrazide (B1267981) and 2,3-dimethoxybenzaldehyde (B126229) in dry toluene for 4-5 hours. This Schiff base was then converted to 2-(3',4'-dimethoxyphenyl)-3-(5'-bromofuran-2'-carboxamido)–thiazolidine-4-one by refluxing with thioglycolic acid in dry toluene for 10-12 hours.

Table 1: Synthesis of Schiff Bases from 5-Bromofuran-2-carbohydrazide Data derived from representative synthetic procedures.

| Aldehyde Reactant | Solvent | Reaction Time (hours) | Product (Schiff Base) |

| 2,3-Dimethoxybenzaldehyde | Dry Toluene | 4-5 | N-(2',3'-dimethoxybenzylidene)-5-bromofuran-2-carbonyl hydrazone |

| Various Aromatic Aldehydes | Dry Toluene | 4-5 | Corresponding N-Aryl-substituted hydrazones |

Table 2: Synthesis of 4-Oxo-Thiazolidinones from Schiff Bases Data derived from representative synthetic procedures.

| Schiff Base Reactant | Reagent | Solvent | Reaction Time (hours) | Product (Thiazolidinone) |

| N-(2',3'-dimethoxybenzylidene)-5-bromofuran-2-carbonyl hydrazone | Thioglycolic Acid | Dry Toluene | 10-12 | 2-(2',3'-dimethoxyphenyl)-3-(5'-bromofuran-2'-carboxamido)–thiazolidine-4-one |

| Schiff bases (2a-f in source) | Thiolactic Acid | Dry Toluene | Not Specified | 2-(substituted phenyl)-3-(5'-bromofuran-2'-carboxamido)–5-methyl thiazolidine-4-ones |

Table 3: Spectroscopic Data for a Representative Compound Data for N-(3',4'-methoxybenzylidene)-5–bromofuran-2-carbonyl hydrazone.

| Spectral Data Type | Values and Interpretation |

| IR (KBr) cm⁻¹ | 1660 (>C=O, -CONH str), 1570 (-N=CH str), 1246 (C-O-C str), 625 (C-Br str) |

| ¹H NMR (DMSO) δ ppm | 3.40 (3H, s, m-OCH₃), 3.74 (3H, s, p-OCH₃), 6.30-7.81 (5H, m, Ar-H and –CH of furan ring), 8.1(1H, s, N=CH), 9.3 (1H, s, -CONH) |

Spectroscopic and Structural Elucidation of 5 Bromofuran 2 5h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of hydrogen and carbon atoms.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of 5-Bromofuran-2(5H)-one and its derivatives provides characteristic signals for the protons within the molecule. For instance, in a derivative, 1-(5-Bromofuran-2-yl)-2-(thiazol-2-yl)-2,3-dihydro-1H-naphtho[1,2-e] rsc.orgrsc.orgoxazine, the furan (B31954) ring protons exhibit distinct signals. wiley.com A doublet at 5.89 ppm (J = 3.00 Hz) and another at 6.10 ppm (J = 3.00 Hz) can be attributed to the protons on the furan ring. wiley.com Similarly, in 5-(5-bromofuran-2-yl)-3-methyl-1,4-diphenyl-1H-pyrazole, the two furan protons appear as doublets at 6.22 ppm and 6.09 ppm, each with a coupling constant of J = 3.2 Hz. rsc.org The coupling constant value is a key indicator of the through-bond interaction between adjacent protons. The chemical shifts are reported in parts per million (ppm) downfield from a standard reference, typically tetramethylsilane (B1202638) (TMS). rsc.orgrsc.org

Interactive Data Table: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 1-(5-Bromofuran-2-yl)-2-(thiazol-2-yl)-2,3-dihydro-1H-naphtho[1,2-e] rsc.orgrsc.orgoxazine | CDCl₃ | Furan-H | 5.89 | d | 3.00 | wiley.com |

| Furan-H | 6.10 | d | 3.00 | wiley.com | ||

| 5-(5-bromofuran-2-yl)-3-methyl-1,4-diphenyl-1H-pyrazole | CDCl₃ | Furan-H | 6.22 | d | 3.2 | rsc.org |

| Furan-H | 6.09 | d | 3.2 | rsc.org |

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 5-(5-bromofuran-2-yl)-3-methyl-1,4-diphenyl-1H-pyrazole, distinct signals are observed for the carbon atoms of the furan ring. rsc.org The carbon chemical shifts are also reported in ppm relative to TMS. rsc.orgrsc.org For this derivative, the furan carbons resonate at 150.14, 140.92, 112.80, and 110.54 ppm. rsc.org The signal at 140.92 ppm is attributed to the carbon atom bonded to the bromine.

Interactive Data Table: ¹³C NMR Data for a this compound Derivative

| Compound | Solvent | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| 5-(5-bromofuran-2-yl)-3-methyl-1,4-diphenyl-1H-pyrazole | CDCl₃ | C (furan) | 150.14 | rsc.org |

| C-Br (furan) | 140.92 | rsc.org | ||

| C (furan) | 112.80 | rsc.org | ||

| C (furan) | 110.54 | rsc.org |

Advanced NMR Techniques for Structural Confirmation

For more complex structures, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive structural assignments. ipb.ptmdpi.comuvic.ca COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within a spin system. ipb.ptmdpi.com HSQC and HMBC experiments correlate proton signals with their directly attached (one-bond) and long-range (multiple-bond) coupled carbon atoms, respectively. mdpi.comuvic.ca These techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in derivatives with multiple substituent groups. For example, HMBC can be used to confirm the point of attachment of the furan ring to the rest of the molecule by observing correlations between furan protons and carbons in the adjacent substituent.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, is a rapid and sensitive method for identifying functional groups within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. wiley.com A strong absorption band is typically observed for the carbonyl (C=O) group of the lactone ring. For instance, in 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, a derivative, the C=O stretching vibration appears at 1722 cm⁻¹. mdpi.com Other characteristic absorptions include those for C-O and C-Br stretching. In 1-(5-Bromofuran-2-yl)-2-(thiazol-2-yl)-2,3-dihydro-1H-naphtho[1,2-e] rsc.orgrsc.orgoxazine, various absorptions are noted in the fingerprint region, including bands at 1230, 1202, 1164, and 1122 cm⁻¹, which are indicative of the complex vibrational modes of the molecule. wiley.com

Interactive Data Table: FTIR Data for a this compound Derivative

| Compound | Sample Prep | Functional Group | Wavenumber (cm⁻¹) | Reference |

| 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | KBr | C=O | 1722 | mdpi.com |

| 1-(5-Bromofuran-2-yl)-2-(thiazol-2-yl)-2,3-dihydro-1H-naphtho[1,2-e] rsc.orgrsc.orgoxazine | ATR | C-O, etc. | 1230, 1202, 1164, 1122 | wiley.com |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. chemguide.co.uklibretexts.org In the mass spectrum of a bromine-containing compound like this compound, the presence of bromine is readily identified by a characteristic isotopic pattern for the molecular ion peak [M]+ and bromine-containing fragment ions. This is due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. mdpi.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecule. rsc.orgmdpi.comacs.org For example, in the HRMS spectrum of 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, two molecular ion peaks, [M+H]⁺, are observed at m/z 333.9841 and 335.9813. These correspond to the molecular formulas C₁₃H₈⁷⁹BrN₃O₃ and C₁₃H₈⁸¹BrN₃O₃, respectively, and are in close agreement with the calculated values. mdpi.com The fragmentation pattern observed in the mass spectrum can provide further structural information by identifying stable fragment ions formed through the cleavage of specific bonds within the molecule. chemguide.co.uklibretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural confirmation of this compound derivatives, providing precise mass measurements that validate their elemental composition. This method is crucial for distinguishing between compounds with similar nominal masses and for confirming the successful synthesis of target molecules.

Research has demonstrated the utility of HRMS in characterizing a variety of furanone structures. For instance, in the analysis of 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, a derivative of 5-bromofuran, the HRMS spectrum clearly showed the isotopic signature of the bromine atom. mdpi.com The presence of 79Br and 81Br isotopes resulted in distinct [M+H]+ ions, which were recorded at m/z 333.9841 and 335.9813, respectively. These experimental values were in close agreement with the calculated masses for the corresponding molecular formulas, C13H879BrN3O3 and C13H881BrN3O3. mdpi.com

Similarly, electrospray ionization (ESI) is a commonly employed HRMS technique for these derivatives. Studies on complex molecules such as 1-(5-bromofuran-2-yl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1,3-dioxopropan-2-yl-5-bromofuran-2-carboxylate have utilized ESI-HRMS to confirm their composition by comparing the calculated and found m/z values for the sodium adducts ([M+Na]+). rsc.org The structures of novel sulfonyl derivatives within the 2(5H)-furanone series have also been unequivocally elucidated using 1H, 13C NMR spectroscopy, and HRMS. mdpi.com

The table below summarizes HRMS data for several derivatives, showcasing the precision of this analytical method.

| Compound Name | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide (79Br) | [M+H]+ | 333.9822 | 333.9841 | mdpi.com |

| 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide (81Br) | [M+H]+ | 335.9802 | 335.9813 | mdpi.com |

| Methyl 5-bromofuran-2-carboxylate | [M+Na]+ | Not specified | Not specified | rsc.org |

| 2-(2-((5-bromofuran-2-carbonyl)oxy)-4,6-dimethoxyphenyl)-2-oxoethyl 5-bromofuran-2-carboxylate (79Br81Br) | [M+Na]+ | 578.8902 | 578.8945 | rsc.org |

X-ray Crystallography

X-ray crystallography provides definitive proof of molecular structure, offering precise details on bond lengths, bond angles, and three-dimensional arrangement in space.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) has been an indispensable tool for the unambiguous structural determination of this compound derivatives. researchgate.net This technique provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions and bond-lengths, which is critical for understanding structure-property relationships. uhu-ciqso.es

For example, the molecular and crystal structure of a novel fluorescent sulfone derivative of the 2(5H)-furanone series was successfully characterized using SCXRD. mdpi.com This analysis confirmed the covalent structure and stereochemistry of the molecule. In another study, the structure of (Z)-5-(4-Bromophenyl)-3-{[(3,5-dichlorophenyl)amino]methylidene}furan-2(3H)-one was investigated, revealing a Z-configuration for the exocyclic C=C double bond and a slight non-planarity in the solid state. iucr.org

The complexity of derivatives that can be analyzed is extensive. A comprehensive exploration of (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one utilized SCXRD to reveal its intricate molecular architecture, which is enriched by distinct functional groups. mdpi.com The analysis identified a thioether linkage connecting the triazole and furanone rings and an ethylidene bridge connecting a 4-chlorophenyl ring to a 1,2,4-triazole (B32235) ring. mdpi.com

Analysis of Crystalline Parameters

The data obtained from SCXRD studies allow for a detailed analysis of crystalline parameters, which define the unit cell of the crystal lattice. These parameters are fundamental to describing the solid-state structure of the compounds.

Derivatives of this compound have been shown to crystallize in various systems. For instance, (Z)-5-(4-Bromophenyl)-3-{[(3,5-dichlorophenyl)amino]methylidene}furan-2(3H)-one crystallizes in the monoclinic space group C2/c, with an asymmetric unit containing two crystallographically independent molecules (Z′ = 2). iucr.org Another complex derivative, (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, also crystallizes in a monoclinic system but with the space group C2. mdpi.com Its crystal packing is influenced by intermolecular interactions, which were further analyzed using Hirshfeld surface analysis. mdpi.com

The table below presents the crystalline parameters for selected derivatives of this compound.

| Compound | Crystal System | Space Group | Unit Cell Dimensions | Reference |

|---|---|---|---|---|

| (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one | Monoclinic | C2 | a = 33.795(5) Å b = 8.871(5) Å c = 10.039(5) Å β = 98.337(5)° | mdpi.com |

| (Z)-5-(4-Bromophenyl)-3-{[(3,5-dichlorophenyl)amino]methylidene}furan-2(3H)-one | Monoclinic | C2/c | Volume = 6207 (3) ų | iucr.org |

| Compound 23c (C25H21BrO8S) | Monoclinic | Not specified | a = 11.1283(3) Å b = 29.5193(7) Å | rsc.org |

Chromatographic Techniques for Separation and Characterization

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a vital technique for the separation, purification, and quantification of this compound and its derivatives from complex mixtures. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation.

Reversed-phase HPLC is commonly employed, often using a C18 column. A reliable SPE-HPLC-DAD method was developed for the simultaneous separation and quantitation of ten different furan derivatives, achieving satisfactory separation on a C18 column in under 30 minutes. nih.gov However, challenges such as incomplete resolution from other components in a sample matrix can occur. acs.org To overcome this, strategies like using a second detecting wavelength can be implemented to negate interfering compounds and allow for accurate quantification. acs.org

HPLC is also instrumental in isolating specific stereoisomers. For example, individual stereoisomers of chiral 2(5H)-furanone sulfoxides were successfully isolated using preparative HPLC, which enabled their subsequent characterization. researchgate.net The purity of final compounds is routinely checked by LC-MS analysis, with purities of ≥95% being a standard requirement. nih.gov

The table below details typical HPLC conditions used for the analysis of furanone derivatives.

| Analysis Type | Column | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| Separation of 10 furan derivatives | C18 | Not specified | Diode Array Detector (DAD) | nih.gov |

| Analysis of furan series dinitriles | Gemini-NX, C18 (3 μm, 2.0 × 100 mm) | Acetonitrile (50%) and H₂O (50%) | UV (210 nm) | mdpi.com |

| Purity determination | Waters XBridge (50 mm × 2.1 mm, 3.5 μm) | Gradient of 5–95% acetonitrile/water + 0.1% ammonia | Diode Array Detector / Mass Spectrometer | nih.gov |

| Measurement of 2(5H)-furanone | Not specified | Not specified | Not specified | google.com |

Computational and Theoretical Investigations of 5 Bromofuran 2 5h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. These methods solve the Schrödinger equation (or a simplified form of it) to determine molecular properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying furanone derivatives due to its balance of accuracy and computational cost. researchgate.netmdpi.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is instrumental in predicting geometric parameters, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). rsc.org

In studies of compounds structurally related to 5-Bromofuran-2(5H)-one, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to analyze structure-reactivity relationships. mdpi.com For instance, in a comprehensive study of a complex brominated furanone derivative, DFT was used to optimize the molecular geometry and serve as a basis for further analyses like Hirshfeld surfaces and energy frameworks. mdpi.com The theory is also applied to elucidate reaction mechanisms and understand electronic properties that govern biological activity. researchgate.net

Theoretical calculations for furanone systems have been performed to understand their aromatic character. For a substituted furanone ring, the Bird Aromaticity Index, a measure of aromaticity, was calculated to be 21.11, indicating a low degree of aromaticity compared to benzene (B151609) rings in the same molecule. mdpi.com

Table 1: Examples of DFT-Calculated Parameters for a Substituted Bromofuranone Derivative (Data adapted from a study on (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one) mdpi.com

| Parameter | Value | Significance |

| Electronic Chemical Potential (μ) | -4.5031 eV | Indicates the tendency to lose electrons. |

| Bird Aromaticity Index (Furanone Ring) | 21.11 | Suggests low aromatic character for the furanone moiety. |

| Crystal Density | 1.405 g/cm³ | Provides a theoretical value for the crystal's physical properties. |

This table is interactive. You can sort and filter the data.

While DFT is widely used, other quantum mechanical methods also provide valuable insights. Ab initio methods, which are based on first principles without empirical parameters, can offer high accuracy, though often at a greater computational expense. researchgate.netsci-hub.st

Semi-empirical methods, such as Austin Model 1 (AM1), offer a faster, albeit more approximate, alternative. wikipedia.org These methods simplify the complex equations of quantum mechanics by incorporating experimental data (parameters) to speed up calculations. wikipedia.orguni-muenchen.de AM1 was developed to improve upon earlier models by reducing the repulsion of atoms at close distances. wikipedia.org It is based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation. wikipedia.orguni-muenchen.de Such methods are particularly useful for screening large numbers of molecules or for studying very large systems where higher-level calculations would be prohibitive. They have been implemented in various computational chemistry software packages like Gaussian, AMPAC, and SPARTAN. wikipedia.orggaussian.comaddlink.es

Density Functional Theory (DFT) Studies

Molecular Modeling and Simulation

Molecular modeling and simulations focus on the interactions within a crystal and between molecules, which are crucial for understanding the solid-state properties of a compound.

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal. mdpi.comdergipark.org.tr The Hirshfeld surface is defined as the region where the electron density of a molecule in a crystal is equal to the sum of the electron densities of all other molecules. mdpi.com By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify key intermolecular contacts.

In the analysis of brominated furanone-containing crystal structures, Hirshfeld surfaces reveal the nature and extent of interactions such as hydrogen bonds and halogen bonds. mdpi.com Red spots on the d_norm map indicate close intermolecular contacts, which are often hydrogen bonds. mdpi.commdpi.com Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a related triazole-furanone derivative, H···H contacts were found to be the most significant contributors to the crystal packing, accounting for 49.7% of all interactions. mdpi.com

Table 2: Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Triazoloquinazoline Derivative (Data adapted from a study on 2-benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one) mdpi.com

| Contact Type | Contribution (%) |

| H···H | 49.7% |

| O···H / H···O | 12.8% |

| N···H / H···N | 12.7% |

This table is interactive. You can sort and filter the data.

Energy framework computations provide a visual and quantitative understanding of the supramolecular architecture within a crystal. mdpi.com This analysis, typically performed using software like CrystalExplorer, calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. mdpi.comresearchgate.net

The results are often visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the strength of the interaction energy. This allows for an intuitive grasp of the packing topology and the dominant forces holding the crystal together. For a complex furanone derivative, these calculations were performed using a B3LYP/6-31G(d,p) basis set to quantify the different types of energies contributing to the crystal's stability. mdpi.com

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deias.ac.in The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net

Different colors on the MEP surface represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). uni-muenchen.deresearchgate.net Blue regions indicate positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms). uni-muenchen.deresearchgate.net For furanone derivatives, MEP analysis helps to identify the most likely sites for intermolecular interactions, such as hydrogen bonding, which is critical for understanding their biological activity and crystal packing. mdpi.com In studies of related molecules, negative potential sites are typically found around oxygen atoms, while positive sites are located around hydrogen atoms. researchgate.net

Global Reactivity Descriptors

The reactivity of this compound and its derivatives can be effectively analyzed using global reactivity descriptors derived from Conceptual Density Functional Theory (CDFT). These descriptors provide insight into the molecule's behavior in chemical reactions. Key descriptors include chemical potential (μ), which indicates the tendency of electrons to escape; chemical hardness (η), which measures resistance to change in electron distribution; global electrophilicity (ω); and global nucleophilicity (N).

For instance, in a comprehensive study of a complex 2(5H)-furanone derivative, these CDFT descriptors were calculated to understand its reactivity. The global electrophilicity index (ω) for the studied compound was determined to be 1.4134 eV, classifying it as a moderate electrophile. The nucleophilicity index (N) was calculated at 0.8681 eV, suggesting it is a marginal nucleophile. nih.gov Such calculations are vital for predicting how these molecules will interact with biological targets, identifying the most probable sites for nucleophilic or electrophilic attacks. nih.gov

Table 1: Example of Calculated Global Reactivity Descriptors for a 2(5H)-Furanone Derivative (Note: Data is for (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one as a representative example of the methodology)

| Descriptor | Value (eV) | Interpretation |

| Chemical Potential (μ) | -3.1979 | Tendency to lose electrons |

| Chemical Hardness (η) | 3.6063 | Resistance to charge transfer |

| Global Electrophilicity (ω) | 1.4134 | Moderate electrophile |

| Global Nucleophilicity (N) | 0.8681 | Marginal nucleophile |

| Data sourced from a study on a complex furanone derivative. nih.gov |

Aromaticity Assessment (e.g., Harmonic Oscillator Model of Aromaticity)

The aromaticity of the furanone ring system is a key determinant of its stability and reactivity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used method to quantify aromaticity based on the deviation of bond lengths from an optimal value for an aromatic system.

In computational analyses of molecules containing a 2(5H)-furanone ring, the HOMA index has been calculated to assess its aromatic character. For one such derivative, the HOMA value for the 2(5H)-furanone ring was found to be negative (-1.71464), which strongly suggests an anti-aromatic character for this moiety. nih.gov This is in stark contrast to associated benzene rings in the same molecule, which exhibited HOMA values near 1, indicating strong aromaticity. nih.gov

Other aromaticity measures, such as the Bird Aromaticity Index, further support this finding. For the same 2(5H)-furanone ring, the Bird index was calculated to be 21.11, significantly lower than the values for the aromatic benzene rings (96.93 and 96.16), reinforcing the non-aromatic or anti-aromatic nature of the furanone core. nih.gov This lack of aromaticity contributes to the ring's susceptibility to certain chemical reactions.

Table 2: Aromaticity Indices for Ring Systems in a Representative Furanone Derivative

| Ring System | HOMA Index | Bird Index | Aromatic Character |

| 2(5H)-Furanone Ring | -1.71464 | 21.11 | Anti-aromatic/Non-aromatic |

| Benzene Ring A | 0.9891 | 96.93 | Aromatic |

| Benzene Ring B | 0.9890 | 96.16 | Aromatic |

| Data sourced from a study on a complex furanone derivative. nih.gov |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. For brominated furanones and their derivatives, QSAR models are instrumental in designing new compounds with enhanced potency and in predicting their toxicological profiles. bas.bgresearchgate.net

Studies on brominated furanones have shown their activity as inhibitors of quorum sensing in bacteria. bas.bg 2D- and 3D-QSAR models have been developed for a series of these compounds to identify key structural features for this inhibitory activity. The 3D-QSAR results from a Comparative Molecular Field Analysis (CoMFA) revealed that having an electronegative substituent, such as bromine, on the furanone ring is a favorable feature for strong inhibitory activity. bas.bg These models help in the rational design of new quorum sensing inhibitors. bas.bg

While extensive QSAR models specific to this compound are not widely documented, the methodology has been applied to broader classes of furanone derivatives for activities including cyclooxygenase-2 (COX-2) inhibition and antibacterial effects. researchgate.netneliti.com These studies typically use regression methods to build models that can predict the biological activity of new compounds based on molecular descriptors. researchgate.netisca.in

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological targets of this compound and its derivatives.

Derivatives of this compound have been the subject of multiple molecular docking studies to explore their binding affinity to various biological targets. For instance, derivatives incorporating the 5-bromofuran-2-yl moiety have been docked against:

Histidine Kinase (EC 2.7.13.3): S-alkyl derivatives of 5-(5-bromofuran-2-yl)-1,2,4-triazole showed a high binding affinity to this fungal enzyme, which is a potential target for antimicrobial agents. The interaction was primarily driven by van der Waals forces and π-bonds. acs.org

Tubulin: A hybrid compound containing a 5-bromofuran-2-yl group was evaluated for its interaction with the colchicine-binding site of tubulin, a key target in cancer chemotherapy. researchgate.net

Cyclooxygenase-2 (COX-2): A complex derivative featuring a 5-bromofuran moiety showed potential binding affinities with COX-2, suggesting a role in anti-inflammatory pathways. bas.bg

These studies highlight the versatility of the bromofuranone scaffold in interacting with diverse protein active sites, guiding the development of targeted therapeutic agents. researchgate.netacs.org

Table 3: Summary of Molecular Docking Studies on this compound Derivatives

| Ligand Class | Protein Target | Key Findings |

| S-alkyl derivatives of 5-(5-bromofuran-2-yl)-1,2,4-triazole | Histidine Kinase (1A0B) | High binding affinity, suggesting potential as fungal inhibitors. acs.org |

| 4-aza-podophyllotoxin hybrid with 5-bromofuran-2-yl | Tubulin (Colchicine site) | Evaluated for interaction to understand cytotoxic activity. researchgate.net |

| (5-bromofuran-2-yl) methanone (B1245722) derivative | Cyclooxygenase-2 (COX-2) | Potential binding suggests relevance in anti-inflammatory pathways. bas.bg |

| 4-(5-Bromofuran-2-yl)-hexahydroquinoline derivative | Free Fatty Acid Receptor 3 (FFA3) | Compound identified as a potent agonist. acs.org |

Pharmacokinetic and ADME/T Predictions

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is a critical step in modern drug discovery, allowing for the early assessment of a compound's drug-likeness and potential liabilities. For derivatives of this compound, computational tools are used to predict these essential pharmacokinetic parameters.

Studies on complex heterocyclic hybrids containing the 5-bromofuran-2-yl moiety have included the prediction of physicochemical and pharmacokinetic properties. researchgate.net These predictions often involve evaluating compliance with established guidelines such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to estimate oral bioavailability. kingscientific.com

Other important predicted parameters include Total Polar Surface Area (TPSA), which is related to drug permeability through cell membranes, and potential for inhibition of cytochrome P450 (CYP) enzymes, which is crucial for predicting drug-drug interactions. kingscientific.comufmg.br While specific ADME/T data for the parent this compound is sparse, the methodologies are routinely applied to its more complex derivatives in drug development pipelines to optimize their pharmacokinetic profiles. kingscientific.comufmg.br

Table 4: Representative ADME Parameters Predicted for Drug-like Compounds (Note: This table is illustrative of the types of predictions made for heterocyclic compounds in drug discovery and not specific to this compound itself)

| Parameter | Typical Acceptable Range | Significance |

| Molecular Weight ( g/mol ) | < 500 | Drug-likeness, solubility |

| logP (Lipophilicity) | < 5 | Permeability, bioavailability |

| Hydrogen Bond Donors | < 5 | Permeability, binding |

| Hydrogen Bond Acceptors | < 10 | Permeability, binding |

| Total Polar Surface Area (TPSA) | < 140 Ų | Cell penetration |

| Rotatable Bonds | < 10 | Conformational flexibility, bioavailability |

| Based on common drug-likeness rules such as Lipinski's. kingscientific.com |

Academic Research Applications and Bioactivity Mechanisms

Role in Advanced Organic Synthesis

5-Bromofuran-2(5H)-one and its derivatives are valuable intermediates in synthetic organic chemistry. The presence of the furanone ring, a common motif in numerous natural products, combined with a reactive bromine atom, allows for the construction of a wide array of more complex molecules. unipi.itresearchgate.net The reactivity of the brominated furanone core makes it a versatile electrophile for various coupling reactions.

The this compound scaffold serves as a foundational element for synthesizing elaborate heterocyclic structures. Its chemical architecture is adept for participating in reactions that build fused or linked ring systems with diverse applications. For example, derivatives of 5-bromofuran have been utilized in the synthesis of complex thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govresearchgate.nettriazole-4(5H)-ones. researchgate.net These reactions demonstrate the role of the bromofuranone moiety as a key precursor for creating larger, multi-ring heterocyclic compounds. researchgate.netevitachem.com The ability to act as a building block extends to the synthesis of various other heterocyclic compounds, such as pyrans and pyrroles, highlighting its versatility in medicinal chemistry. smolecule.com

The reactivity of the bromine atom and the furanone ring facilitates the creation of a broad spectrum of organic molecules. unipi.it Syntheses often start from commercially available materials like maleic anhydride, which can be converted through multi-step processes, including key bromodecarboxylation reactions, to yield brominated furanones. researchgate.netrsc.org These furanone intermediates can then be used in further reactions. For instance, they are employed in metal-catalyzed transformations like Suzuki, Sonogashira, and Stille coupling reactions, allowing for the introduction of diverse substituents with high selectivity. The synthesis of various substituted 2(5H)-furanone derivatives, including those with additional bromine atoms or functionalized side chains, has been extensively documented. unipi.it

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While several methods for the synthesis of 5-Bromofuran-2(5H)-one and its derivatives exist, the development of more efficient, stereoselective, and environmentally benign synthetic routes remains a critical goal. Future research is anticipated to focus on:

Catalytic Methods: Investigating novel catalytic systems, such as those based on palladium, for more efficient and selective bromination and functionalization of the furanone ring. acs.org The use of palladium catalysts has shown promise in the amination of halofurans, suggesting potential for broader applications in creating diverse derivatives. acs.org

Green Chemistry Approaches: Employing greener solvents, catalysts, and reaction conditions to minimize the environmental impact of synthesis. This includes exploring biocatalytic processes and moving away from hazardous reagents. researchgate.net

Stereoselective Syntheses: Developing methods to control the stereochemistry at the C5 position, which is crucial for elucidating structure-activity relationships and for the synthesis of specific, biologically active isomers. unipi.it

A notable synthesis method involves the bromination of 4-methoxy-2(5H)-furanone, which yields a mixture of brominated compounds including 5-bromo-4-methoxy-2(5H)-furanone. unipi.it Another approach starts from commercially available furfural (B47365), which undergoes photo-oxidation to 5-hydroxy-2(5H)-furanone, followed by further steps to introduce the bromine atom. unipi.it

Advanced Mechanistic Studies of Chemical Reactivity

A thorough understanding of the reaction mechanisms of this compound is fundamental to predicting its behavior and designing new reactions. Future mechanistic studies will likely involve:

In-depth Kinetic Analysis: Performing detailed kinetic studies to elucidate the reaction pathways in various transformations, such as nucleophilic substitution and cross-coupling reactions.

Spectroscopic Interrogation: Utilizing advanced spectroscopic techniques, including in-situ NMR and time-resolved spectroscopy, to identify and characterize reactive intermediates. acs.org

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction transition states and predict reactivity, providing insights that are often difficult to obtain experimentally. mdpi.com

Studies have shown that the reactivity of the furanone ring is significantly influenced by the bromine atom. smolecule.com Mechanistic investigations into palladium-catalyzed aminations of bromofurans have begun to shed light on the catalytic cycle and the factors governing reaction efficiency. acs.org

Deeper Elucidation of Bioactivity Mechanisms

The promising biological activities of this compound derivatives, particularly their antimicrobial and anticancer properties, warrant a deeper investigation into their mechanisms of action. unipi.itresearchgate.net Key research directions include:

Target Identification and Validation: Identifying the specific cellular targets (e.g., enzymes, receptors) with which these compounds interact. evitachem.com For instance, some brominated furanones have been found to inhibit bacterial quorum sensing and biofilm formation. unipi.itpreprints.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity. vulcanchem.com

Cellular and Molecular Biology Techniques: Using techniques such as transcriptomics, proteomics, and molecular docking to unravel the downstream effects of compound binding and the pathways involved in their biological response. ijper.org

Research has indicated that the cytotoxic effects of some bromofuran-2(5H)-ones may be linked to the induction of apoptosis and lipid peroxidation. researchgate.net The electrophilic nature of the furanone ring is also thought to play a role in its cytotoxic activity. researchgate.net

Rational Design of New Derivatives for Targeted Applications

Building on a solid foundation of synthetic and mechanistic understanding, the rational design of novel this compound derivatives for specific applications is a major future goal. This will involve:

Drug Discovery: Designing and synthesizing new analogs with enhanced potency and selectivity for targets implicated in diseases such as cancer and bacterial infections. smolecule.comresearchgate.net The furanone scaffold is a valuable starting point for the development of new therapeutic agents. evitachem.com

Agrochemicals: Exploring the potential of these compounds as novel pesticides or herbicides. evitachem.com

Materials Science: Investigating the incorporation of the this compound motif into functional materials, such as polymers and organic light-emitting diodes (OLEDs). vulcanchem.com

The versatility of the furanone core allows for the introduction of various substituents, enabling the fine-tuning of its properties for different applications. unipi.it

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental work is poised to accelerate research on this compound. Future endeavors will increasingly rely on:

Virtual Screening: Using computational methods to screen large libraries of virtual compounds to identify promising candidates for synthesis and biological testing.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of new derivatives.

Combined Spectroscopic and Computational Analysis: Integrating experimental data from techniques like X-ray crystallography and NMR with computational analysis to gain a comprehensive understanding of molecular structure and intermolecular interactions. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-Bromofuran-2(5H)-one, and how can reaction conditions be optimized?

- Methodology : The synthesis of brominated furanones often involves bromination of precursor furan derivatives or functionalization of lactone intermediates. For example, bromination of 5-hydroxyfuran-2(5H)-one derivatives using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, 0–25°C) can yield 5-bromo analogs . Optimization focuses on solvent polarity, temperature (to minimize side reactions), and stoichiometric ratios. Evidence from analogous compounds suggests using anhydrous conditions and radical initiators (e.g., AIBN) for regioselective bromination .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodology :

- ¹H NMR : The bromine atom induces deshielding of adjacent protons. For instance, in 4-(benzyloxy)-5-bromofuran-2(5H)-one, the proton at C5 appears as a doublet (δ ~5.5 ppm) due to coupling with the bromine atom .

- IR Spectroscopy : The lactone carbonyl (C=O) stretch appears near 1750–1780 cm⁻¹, while C-Br vibrations occur at ~550–650 cm⁻¹. Disappearance of precursor functional groups (e.g., hydroxyl) confirms successful bromination .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodology :

- DFT Calculations : Compare optimized geometries (bond lengths, angles) with X-ray crystallographic data. For example, discrepancies in dihedral angles between computed and experimental structures (e.g., in 3-(4-Bromophenyl)-4-(4-hydroxy-anilino)furan-2(5H)-one) may indicate solvation or crystal-packing effects .

- Kinetic Isotope Effects (KIEs) : Experimental KIEs can validate computed transition states. If computational models predict a different rate-determining step than observed, revise solvent or entropy parameters in simulations .

Q. How do crystallographic studies elucidate intermolecular interactions and stereoelectronic effects in this compound derivatives?

- Methodology :

- X-ray Diffraction : Analyze halogen bonding (e.g., Br···O or Br···Br interactions) and hydrogen bonding networks. In 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran, Br···Br contacts (3.4–3.6 Å) stabilize the crystal lattice .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., Br···H vs. C-H···O) to predict solubility or melting points. For example, >10% Br···H interactions correlate with lower solubility in polar solvents .

Q. What mechanistic pathways govern the regioselectivity of electrophilic substitutions in this compound?

- Methodology :

- Isotopic Labeling : Use deuterated analogs to track substituent effects. For instance, deuterium at C3 shifts electrophilic attack to C4 due to reduced steric hindrance .

- Kinetic Profiling : Monitor reaction intermediates via in situ IR or LC-MS. A study on similar furanones showed that electron-withdrawing groups (e.g., Br) slow electrophilic substitution at adjacent positions by ~20% compared to unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.